Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety fused with an imidazo[1,2-a]pyrazine ring system, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the coupling of a benzo[d][1,3]dioxole derivative with an imidazo[1,2-a]pyrazine precursor under specific conditions, such as the use of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
787591-12-2 |
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Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H12N4O2/c1-15-13-14-17-7-10(18(14)5-4-16-13)9-2-3-11-12(6-9)20-8-19-11/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
MOJOEXLSAUMPDP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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